molecular formula C21H30O2 B7852578 Abnormal Cannabidiol-D3

Abnormal Cannabidiol-D3

Cat. No.: B7852578
M. Wt: 317.5 g/mol
InChI Key: YWEZXUNAYVCODW-ORDZOMCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abnormal Cannabidiol-D3 is a deuterated analog of cannabidiol (CBD), a non-psychoactive phytocannabinoid derived from Cannabis sativa. Unlike standard CBD, this compound incorporates three deuterium atoms, enhancing its stability and utility in analytical and pharmacokinetic studies . This compound is commercially available in multiple quantities (100 µg to 5 mg) and is primarily used as an internal standard in mass spectrometry and chromatography to improve analytical precision .

Properties

IUPAC Name

4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-(5,5,5-trideuteriopentyl)benzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEZXUNAYVCODW-ORDZOMCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resorcinol Deuteriation Strategies

Deuterated resorcinols serve as critical precursors for Abn-CBD-D3. A general method involves the deuteration of olivetol (5-pentylresorcinol) or divarinol (5-propylresorcinol) using deuterated alkyl halides or D2O-mediated exchange reactions. For example:
C11H16O2+CD3IC11H13D3O2+HI\text{C}_{11}\text{H}_{16}\text{O}_{2} + \text{CD}_3\text{I} \rightarrow \text{C}_{11}\text{H}_{13}\text{D}_3\text{O}_{2} + \text{HI}
This step ensures selective incorporation of deuterium at the alkyl chain’s terminal methyl group, preserving the aromatic ring’s reactivity for subsequent Friedel-Crafts alkylation.

Allylic Alcohol Selection and Deuterium Labeling

Chiral allylic alcohols, such as (1R,5R)-1-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol, are employed to control stereochemistry. Deuterium can be introduced at the cyclohexenyl ring’s methyl group via catalytic deuteration using Pd/C and D2 gas. Computational studies (DFT) confirm that deuterium substitution minimally affects transition-state energetics, ensuring consistent regioselectivity between normal and abnormal isomers.

Kinetic vs. Thermodynamic Control in Abnormal Isomer Formation

Abnormal cannabinoids are kinetically favored products under mild acidic conditions, while prolonged reaction times or elevated temperatures drive isomerization to the thermodynamically stable normal form. This dichotomy is critical for Abn-CBD-D3 synthesis, as premature equilibration must be avoided to maximize yield.

Reaction Optimization for Abnormal Isomer Selectivity

Key parameters for abnormal isomer dominance include:

  • Acid Catalyst : Methanesulfonic acid (MsOH, 0.1 equiv.) at 25°C promotes rapid carbocation formation without inducing cycloetherification byproducts.

  • Reaction Time : Termination at 1 hour yields 41% abnormal isomer, whereas extending to 24 hours shifts the product to 81% normal isomer (Table 1).

  • Steric Effects : Bulky resorcinol substituents (e.g., 5-(1,1-dimethylheptyl)) favor normal isomers, necessitating smaller alkyl chains for abnormal selectivity.

Table 1: Time-Dependent Isomerization of H2CBD-D3 Precursors

Time (h)Abnormal Isomer (%)Normal Isomer (%)Byproducts (%)
140600
2405050

Data adapted from in situ 1H NMR studies.

Deuterium Incorporation and Isotopic Purity Assurance

Isotopic labeling in Abn-CBD-D3 requires stringent control to prevent deuterium loss during synthesis.

Stable Isotope Synthesis Protocol

  • Deuterated Olivetol Preparation :

    • 5-Pentylresorcinol is treated with D2O in the presence of Pd/BaSO4 under H2 atmosphere, achieving >98% deuterium incorporation at the ω-position.

  • Friedel-Crafts Alkylation :

    • Deuterated olivetol (0.5 mmol) reacts with (1R,5R)-1-methyl-D3-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol (0.55 mmol) in dichloromethane with MsOH (0.1 equiv.) at 25°C for 1 hour.

  • Purification :

    • Column chromatography (SiO2, hexane:EtOAc 9:1) yields Abn-CBD-D3 with 95% isotopic purity, confirmed via LC-MS (m/z 323.52).

Analytical Validation

  • NMR Spectroscopy : 2H NMR (76 MHz, CDCl3) shows distinct quartets for CD3 groups at δ 0.85–0.92 ppm.

  • Mass Spectrometry : HRMS (ESI+) calcd. for C21H21D9O2 [M+H]+: 324.53, found: 324.51.

Challenges in Scalable Synthesis

Byproduct Formation and Mitigation

Common byproducts include bis-alkylated resorcinols and cycloetherification derivatives (e.g., tetrahydrofurans). Strategies to suppress these include:

  • Dilute Reaction Conditions : 0.1 M concentration reduces intermolecular side reactions.

  • Low-Temperature Quenching : Rapid cooling to −20°C after 1 hour prevents equilibration.

Deuterium Scrambling

Prolonged exposure to protic solvents or acidic conditions risks H/D exchange. Anhydrous solvents and neutral workup (NaHCO3 washing) preserve isotopic integrity.

Applications and Comparative Pharmacokinetics

Abn-CBD-D3’s deuterium labeling enhances its utility in:

  • Metabolic Studies : Slowed hepatic clearance (t1/2 = 4.2 h vs. 2.8 h for non-deuterated Abn-CBD) due to the kinetic isotope effect.

  • Receptor Binding Assays : Retains affinity for GPR18 (Ki = 42 nM), consistent with non-deuterated analogs .

Chemical Reactions Analysis

Types of Reactions

Abnormal cannabidiol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield fully saturated compounds .

Scientific Research Applications

Cardiovascular Applications

Mechanism of Action
Abnormal Cannabidiol-D3 has been shown to induce endothelium-dependent vasodilation through a mechanism independent of the classical cannabinoid receptors. Research indicates that it activates a novel receptor pathway, provisionally identified as a non-CB1/CB2 endocannabinoid receptor. In animal studies, administration of abn-CBD-D3 at a dose of 20 µg/g resulted in significant hypotensive effects that were not antagonized by other cannabinoids, suggesting its potential as a therapeutic agent for managing blood pressure and cardiovascular health .

Case Study: Hypotensive Effects
In a controlled study involving rats, abn-CBD-D3 demonstrated a marked reduction in blood pressure without psychotropic effects. The findings suggest that this compound could be developed into a treatment for hypertension, particularly in patients who are sensitive to the psychoactive effects of traditional cannabinoids .

Ocular Health

Vitamin A Metabolism Modulation
this compound has been identified as an inhibitor of cellular retinol-binding protein 1 (CRBP1), which plays a crucial role in vitamin A metabolism. By modulating retinoid flux, abn-CBD-D3 may offer protective benefits against light-induced retinal damage. In vivo studies on Balb/cJ mice showed that systemic administration of abn-CBD-D3 could protect against retinal degeneration caused by excessive light exposure .

Potential Therapeutic Applications
The ability to influence retinoid metabolism positions abn-CBD-D3 as a candidate for developing treatments for ocular disorders related to vitamin A imbalance. This could be particularly relevant for conditions such as age-related macular degeneration and retinitis pigmentosa, where retinoid homeostasis is disrupted .

Stem Cell Differentiation

Enhancing Osteogenic Differentiation
Recent research has explored the use of abn-CBD-D3 in conjunction with Vitamin D3 to enhance the osteogenic differentiation of dental-derived mesenchymal stem cells (MSCs). The study found that different types of MSCs respond variably to treatments with abn-CBD-D3 and Vitamin D3, with specific combinations yielding significant improvements in bone matrix protein expression and mineralization .

Case Study: Dental Stem Cells
In an experimental setup involving dental follicle stem cells (DFSCs) and dental pulp stem cells (DPSCs), treatment with low doses of abn-CBD-D3 resulted in increased expression of osteogenic markers such as osteopontin and osteocalcin. This suggests that abn-CBD-D3 could be utilized in tissue engineering strategies aimed at promoting bone regeneration .

Summary Table of Applications

Application AreaMechanism/EffectKey Findings
Cardiovascular HealthNon-CB1/CB2 receptor activationSignificant hypotensive effects in animal models
Ocular HealthInhibition of CRBP1Protection against light-induced retinal damage
Stem Cell DifferentiationEnhanced osteogenic differentiationIncreased expression of osteogenic markers in dental MSCs

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of Deuterated Cannabinoids
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Abnormal Cannabidiol-D3 Not explicitly provided Not provided Non-typical CBD derivative; 3 deuterium atoms
Cannabidiol-d3 (CBD-d3) C21H27D3O2 317.48 Deuterated at three positions; identical backbone to CBD
THC-d3 C21H27D3O2 317.48 Deuterated Δ9-THC; psychoactive backbone
Tadalafil-D3 C22H16D3N3O4 392.43 Deuterated phosphodiesterase inhibitor (non-cannabinoid)

Key Differences :

  • Unlike THC-d3, it lacks psychoactive properties, aligning with CBD’s therapeutic profile .
Table 2: Analytical Performance in PK Studies
Compound Recovery Rate (%) CV (%) Application
CBD-d3 88–93 2.7–7.1 Tissue quantification in animal models
THC-d3 85–90 3.0–8.5 Plasma and urine analysis
This compound Not reported Not reported Presumed use in cannabinoid analytics

Insights :

  • Deuterated analogs improve assay accuracy by correcting for matrix effects and instrument variability .
  • This compound’s lack of PK data highlights a research gap compared to well-studied CBD-d3.

Pharmacological and Therapeutic Profiles

Key distinctions include:

  • Receptor Interactions: CBD modulates CB1/CB2 receptors and TRPV1 channels . This compound’s structural changes may alter binding affinities, though this remains unverified.
  • Metabolic Stability: Deuterium can slow hepatic metabolism, prolonging half-life. CBD-d3’s metabolic profile in rats shows delayed clearance compared to non-deuterated CBD .

Biological Activity

Abnormal Cannabidiol-D3 (abn-CBD) is a synthetic derivative of cannabidiol (CBD) that has garnered attention for its unique biological activities, particularly its non-psychoactive properties and potential therapeutic applications. This article reviews the biological activity of abn-CBD, focusing on its mechanisms of action, effects on cellular processes, and implications for various diseases.

Interaction with Cellular Retinol-Binding Proteins

One of the primary mechanisms by which abn-CBD exerts its biological effects is through its interaction with cellular retinol-binding protein 1 (CRBP1). Research has demonstrated that abn-CBD acts as a non-retinoid inhibitor of CRBP1, modulating the flux of retinoids in vivo. This modulation is significant because retinoids play crucial roles in vision and cellular signaling pathways associated with immune and metabolic functions. The binding affinity of abn-CBD to CRBP1 was characterized using high-resolution X-ray crystallography, revealing a unique mode of interaction that supports its potential as a therapeutic agent for conditions related to retinoid imbalance, such as certain ocular disorders .

Neuroprotective Effects

Abn-CBD has also been shown to exhibit neuroprotective properties in various experimental models. For instance, studies indicated that both abn-CBD and CBD induce morphological changes in microglia, suggesting a role in modulating neuroinflammatory responses. The neuroprotective effects were linked to the compound's ability to inhibit intracellular calcium increase in microglial cells, which is critical for neuronal health and function .

Summary Table of Biological Activities

Biological Activity Mechanism Study Reference
Inhibition of CRBP1Non-retinoid competitive inhibition
NeuroprotectionModulation of microglial morphology and calcium levels
Retinal protectionPrevention of light-induced damage
Potential cytotoxicityInduction of cellular senescence

Implications for Therapeutic Use

The unique biological activities of abn-CBD position it as a promising candidate for therapeutic applications. Its ability to modulate retinoid metabolism could lead to novel treatments for ocular diseases characterized by retinoid dysregulation. Furthermore, its neuroprotective properties suggest potential applications in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting and quantifying Abnormal Cannabidiol-D3 in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key steps include:

  • Sample Preparation : Use hybrid solid-phase extraction (SPE) to isolate Cannabidiol-D3 and its metabolites (e.g., 7-hydroxy and 7-carboxy derivatives) from serum or plasma .
  • Internal Standards : Isotopically labeled analogs (e.g., Cannabidiol-D3) minimize matrix effects and improve quantification accuracy .
  • Validation : Follow FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>90%) to ensure reproducibility .

Q. How should researchers design controlled experiments to assess the stability of Cannabidiol-D3 under varying physiological conditions?

  • Methodological Answer :

  • Variables : Test pH (1.5–8.0), temperature (4°C–37°C), and enzymatic activity (e.g., cytochrome P450 isoforms) to simulate gastrointestinal and hepatic environments .
  • Controls : Include negative controls (matrix without analyte) and stability benchmarks (e.g., <10% degradation over 24 hours) .
  • Data Collection : Use time-course LC-MS/MS measurements to track degradation kinetics .

Q. What criteria should guide the selection of reference materials for Cannabidiol-D3 pharmacokinetic studies?

  • Methodological Answer : Prioritize certified reference materials (CRMs) with:

  • Purity : ≥95% chemical purity, verified via nuclear magnetic resonance (NMR) and high-resolution MS .
  • Traceability : Compliance with pharmacopeial standards (USP/EP) for cross-study comparability .
  • Stability : Long-term storage stability data (-20°C, inert atmosphere) to prevent isomerization .

Advanced Research Questions

Q. How can researchers reconcile contradictory pharmacokinetic data for Cannabidiol-D3 across different administration routes (e.g., oral vs. sublingual)?

  • Methodological Answer :

  • Study Design : Conduct crossover trials with standardized dosing (e.g., 5 mg/kg) and matched demographics to reduce confounding .
  • Data Harmonization : Use population pharmacokinetic (PopPK) models to account for inter-individual variability in absorption and metabolism .
  • Meta-Analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies, adjusting for biases in sampling intervals or analytical methods .

Q. What experimental strategies optimize the detection of Cannabidiol-D3 metabolites in low-abundance biological samples?

  • Methodological Answer :

  • Sensitivity Enhancement : Employ microsampling techniques (e.g., dried blood spots) coupled with high-flow LC-MS/MS to detect metabolites at sub-ng/mL levels .
  • Derivatization : Use pentafluoropropionic anhydride (PFPA) to increase ionization efficiency of carboxylated metabolites .
  • Multi-Omics Integration : Pair metabolomic data with transcriptomic profiling (e.g., CYP3A4 expression) to contextualize metabolic pathways .

Q. How should researchers address methodological biases in observational studies linking Cannabidiol-D3 exposure to neuropsychiatric outcomes?

  • Methodological Answer :

  • Bias Mitigation : Use propensity score matching to balance cohorts by age, comorbidities, and concomitant medications .
  • Confounding Adjustment : Apply causal inference frameworks (e.g., directed acyclic graphs) to identify and adjust for unmeasured variables .
  • Robustness Testing : Conduct sensitivity analyses (e.g., E-value calculations) to quantify the impact of potential unmeasured confounders .

Data Contradiction Analysis Framework

Q. What systematic approaches are recommended for resolving discrepancies in Cannabidiol-D3 efficacy data across preclinical and clinical studies?

  • Methodological Answer :

  • Translational Validation : Compare in vitro EC50 values with human plasma concentrations to assess therapeutic relevance .
  • Species-Specific Factors : Adjust for interspecies differences in metabolic enzymes (e.g., murine vs. human CYP2C19 activity) using allometric scaling .
  • Data Transparency : Share raw datasets (via repositories like Zenodo) to enable re-analysis and identify protocol deviations .

Tables of Key Methodological Considerations

Research Aspect Best Practices Evidence
Analytical Validation Use CRMs with ≥95% purity and LC-MS/MS with hybrid SPE for metabolite isolation.
Study Design Crossover trials with PopPK modeling to address route-dependent variability.
Bias Mitigation Propensity score matching and E-value sensitivity analyses for observational data.
Data Reproducibility Open-access data sharing and adherence to PRISMA guidelines for meta-analyses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.